molecular formula C12H15BClF4N3 B12694889 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate CAS No. 84604-31-9

3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate

Cat. No.: B12694889
CAS No.: 84604-31-9
M. Wt: 323.53 g/mol
InChI Key: KSNOQBZKQUBLEI-UHFFFAOYSA-N
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Description

3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate is a chemical compound with the molecular formula C12H15BClF4N3 It is known for its unique structure, which includes a diazonium group, a chloro-substituted benzene ring, and a hexahydro-1H-azepin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene. The process begins with the preparation of the amine precursor, followed by its conversion to the diazonium salt. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to stabilize the diazonium ion. The final step involves the addition of tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the potential hazards associated with diazonium compounds.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted benzene derivatives.

    Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are often used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Products include 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene derivatives with various substituents.

    Coupling Reactions: Azo compounds with vibrant colors.

    Reduction Reactions: The corresponding amine, 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene.

Scientific Research Applications

3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of azo compounds and substituted benzene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzenediazonium tetrafluoroborate
  • 3-Bromo-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
  • 4-Methyl-3-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate

Uniqueness

3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the hexahydro-1H-azepin-1-yl group. This structural feature imparts distinct reactivity and potential applications compared to other diazonium compounds. Its ability to form stable azo compounds and undergo various substitution reactions makes it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

84604-31-9

Molecular Formula

C12H15BClF4N3

Molecular Weight

323.53 g/mol

IUPAC Name

4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C12H15ClN3.BF4/c13-11-9-10(15-14)5-6-12(11)16-7-3-1-2-4-8-16;2-1(3,4)5/h5-6,9H,1-4,7-8H2;/q+1;-1

InChI Key

KSNOQBZKQUBLEI-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CCCN(CC1)C2=C(C=C(C=C2)[N+]#N)Cl

Origin of Product

United States

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